molecular formula C17H13ClN4O B10836455 Triazolo-pyridine derivative 5

Triazolo-pyridine derivative 5

Cat. No.: B10836455
M. Wt: 324.8 g/mol
InChI Key: MGVXODADYYKJPQ-UHFFFAOYSA-N
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Description

Triazolo-pyridine derivative 5 is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines the triazole and pyridine rings, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyridine derivative 5 typically involves the cyclization of N-(2-pyridyl)amidines or N-(2-pyridyl)guanidines. Common oxidizing agents used in these reactions include sodium hypochlorite, lead tetraacetate, and manganese dioxide. More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) and iodine/potassium iodide are also employed .

Industrial Production Methods: Industrial production of this compound often utilizes catalytic oxidation methods. For example, the conversion of N-(2-pyridyl)guanidines to 2-amino triazolo-pyridines can be achieved using copper bromide and 1,10-phenanthroline as catalysts. Additionally, the use of heterogeneous catalysts like copper oxide-zinc oxide/alumina-titania has been reported .

Chemical Reactions Analysis

Types of Reactions: Triazolo-pyridine derivative 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reducing Agents: Sodium borohydride.

    Catalysts: Copper bromide, 1,10-phenanthroline, copper oxide-zinc oxide/alumina-titania.

Major Products: The major products formed from these reactions include various substituted triazolo-pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of triazolo-pyridine derivative 5 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Triazolo-pyridine derivative 5 stands out due to its unique combination of triazole and pyridine rings, which provides a versatile scaffold for drug development. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-9-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3

InChI Key

MGVXODADYYKJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl

Origin of Product

United States

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